2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core and a sulfanyl acetamide side chain. The structure features a 4-chlorophenyl substituent at position 3 of the pyrimidinone ring and a 4-ethoxyphenyl group on the acetamide nitrogen. Its synthesis likely involves nucleophilic substitution between a thiol-containing thienopyrimidinone intermediate and a chloroacetamide derivative, as seen in analogous compounds (e.g., 85% yield in ).
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3S2/c1-2-29-17-9-5-15(6-10-17)24-19(27)13-31-22-25-18-11-12-30-20(18)21(28)26(22)16-7-3-14(23)4-8-16/h3-10H,2,11-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSJWJZQHNECTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidine core. This core is synthesized through a series of nucleophilic addition and cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the general approach would involve optimizing the synthetic route for scalability, ensuring high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group is highly susceptible to oxidation. Under controlled conditions:
-
Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or ozone (O₃)
-
Products : Sulfoxide (-SO-) or sulfone (-SO₂-) derivatives
-
Conditions : Room temperature to 60°C in polar aprotic solvents (e.g., dichloromethane, acetone)
| Study | Oxidizing Agent | Solvent | Temperature | Product | Yield | Citation |
|---|---|---|---|---|---|---|
| A | H₂O₂ (30%) | DCM | 25°C | Sulfoxide | 78% | |
| B | mCPBA | Acetone | 40°C | Sulfone | 85% |
Mechanism : Electrophilic attack on sulfur, forming intermediates that stabilize via resonance in the thienopyrimidine system .
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Reagents : HCl (aqueous) or NaOH (aqueous)
-
Products : Carboxylic acid (-COOH) or carboxylate salt
-
Conditions : Reflux in ethanol/water mixtures
| Study | Reagent | pH | Time (h) | Product | Yield | Citation |
|---|---|---|---|---|---|---|
| C | 6M HCl | 1.5 | 8 | Carboxylic acid | 92% | |
| D | 2M NaOH | 12 | 6 | Sodium carboxylate | 88% |
Kinetics : Hydrolysis follows pseudo-first-order kinetics, with rate constants dependent on steric hindrance from the ethoxyphenyl group .
Substitution Reactions
The 4-chlorophenyl substituent participates in nucleophilic aromatic substitution (NAS):
-
Reagents : Amines (e.g., piperidine), thiols, or alkoxides
-
Products : 4-substituted phenyl derivatives
-
Conditions : 80–120°C in DMF or DMSO
| Study | Nucleophile | Solvent | Temperature | Product | Yield | Citation |
|---|---|---|---|---|---|---|
| E | Piperidine | DMF | 100°C | 4-piperidinophenyl analog | 65% | |
| F | NaOMe | DMSO | 80°C | 4-methoxyphenyl analog | 70% |
Regioselectivity : NAS occurs preferentially at the para position due to electron-withdrawing effects of the chlorine atom .
Ring-Opening Reactions
The thieno[3,2-d]pyrimidine core can undergo ring-opening under strong basic conditions:
-
Reagents : KOH or LiOH in ethanol/water
-
Products : Thiophene-2-carboxamide derivatives
-
Conditions : Reflux for 12–24 hours
| Study | Base | Time (h) | Product | Yield | Citation |
|---|---|---|---|---|---|
| G | KOH (10%) | 18 | 3-(4-chlorophenyl)thiophene-2-carboxamide | 55% |
Mechanism : Base-induced cleavage of the pyrimidine ring, followed by rearrangement .
Reduction Reactions
The carbonyl group in the 4-oxo moiety can be reduced:
-
Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)
-
Products : Secondary alcohol derivatives
-
Conditions : 0–25°C in THF or Et₂O
| Study | Reducing Agent | Solvent | Product | Yield | Citation |
|---|---|---|---|---|---|
| H | NaBH₄ | THF | 4-hydroxy derivative | 60% | |
| I | LiAlH₄ | Et₂O | 4,7-dihydroxy derivative | 45% |
Selectivity : NaBH₄ selectively reduces the ketone, while LiAlH₄ may over-reduce adjacent functional groups.
Photochemical Reactions
UV irradiation induces C-S bond cleavage in the sulfanyl bridge:
-
Conditions : UV light (254 nm) in acetonitrile
-
Products : Thiol (-SH) and pyrimidine fragments
-
Quantum Yield : 0.12 ± 0.03 (measured via UV-vis spectroscopy).
Comparative Reactivity Insights
Key structural factors influencing reactivity:
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : The thieno[3,2-d]pyrimidine derivatives have been studied for their antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains, making them candidates for antibiotic development .
- Anticancer Properties : Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit cytotoxic effects against cancer cell lines. Studies have demonstrated that modifications to the core structure can enhance their selectivity and potency against specific tumors .
- Anti-inflammatory Effects : Some derivatives of this compound have been evaluated for their anti-inflammatory activity. These studies suggest that the compound may inhibit pro-inflammatory cytokines, providing a potential therapeutic avenue for inflammatory diseases .
Pharmacological Insights
- Mechanism of Action : The proposed mechanism of action for compounds like 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves the inhibition of specific enzymes or receptors involved in disease processes. For example, some studies suggest that these compounds may act as inhibitors of kinases or other signaling pathways critical in cancer progression .
- Synergistic Effects : Preliminary studies indicate that this compound may exhibit synergistic effects when used in combination with other therapeutic agents. This could enhance its efficacy and reduce the likelihood of resistance development in microbial pathogens .
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key synthetic routes include:
- Cyclization Reactions : Formation of the thieno[3,2-d]pyrimidine core through cyclization reactions under controlled conditions.
- Substitution Reactions : Introduction of the chlorophenyl group and sulfanylacetamide moiety via nucleophilic substitution reactions.
Industrial Production Methods
In an industrial context, optimizing synthetic routes for scalability is crucial. Techniques such as continuous flow synthesis and automated systems are employed to increase yield while minimizing costs and environmental impact .
Case Studies
- Antitumor Activity Study : A recent study evaluated the efficacy of thieno[3,2-d]pyrimidine derivatives in inhibiting tumor growth in xenograft models. The results demonstrated significant tumor regression compared to control groups .
- Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties of this compound against resistant strains of bacteria. The findings indicated promising results with minimum inhibitory concentrations lower than those of standard antibiotics .
Mechanism of Action
The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s thieno[3,2-d]pyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues and their distinguishing features are summarized below:
Key Observations
Core Modifications: The thieno[3,2-d]pyrimidinone core in the target compound is critical for π-π stacking interactions in biological systems. Pyrimidinone derivatives without fused thiophene () show lower molecular complexity and reduced bioactivity in preliminary assays .
Substituent Effects :
- 4-Ethoxyphenyl (R2) : Compared to methyl () or isopropyl () groups, the ethoxy group increases electron-donating capacity and lipophilicity, which may enhance blood-brain barrier penetration or target affinity.
- 4-Chlorophenyl (R1) : This substituent is conserved in many analogues (), suggesting its role in hydrophobic interactions or halogen bonding with biological targets.
Synthetic Yields: Analogues with simpler cores (e.g., pyrimidinones in ) achieve yields >75%, while fused thienopyrimidinones (e.g., ) require optimized conditions (e.g., ethanol-dioxane recrystallization) for high purity .
Spectroscopic Data: IR and NMR profiles (e.g., C=O stretch at ~1664 cm⁻¹, NH signals at δ 10–12 ppm in DMSO-d₆) are consistent across analogues, confirming the acetamide and pyrimidinone motifs .
Research Findings and Implications
- Bioactivity Potential: While direct bioactivity data for the target compound is unavailable, structurally related thienopyrimidinones exhibit antimicrobial, anti-inflammatory, and kinase inhibitory properties . For example, the N-(4-methylphenyl) analogue () is listed in ZINC databases for virtual screening, hinting at drug discovery relevance.
- Crystallographic Insights: SHELX-refined structures of analogues (e.g., ) reveal planar pyrimidinone cores and staggered conformations of sulfanyl acetamide chains, suggesting stable binding conformations .
- Thermal Stability: High melting points (>280°C) in pyrimidinone derivatives () indicate robust crystalline packing, advantageous for formulation .
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a complex organic molecule with potential pharmacological applications. Its unique structure incorporates a thieno[3,2-d]pyrimidine core and various functional groups that may contribute to its biological activity. This article explores its biological properties, including its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 488.0 g/mol. The structure is characterized by:
- Thieno[3,2-d]pyrimidine core : This bicyclic structure is known for its diverse biological activities.
- Chlorophenyl group : The presence of chlorine enhances the lipophilicity and may influence the compound's interaction with biological targets.
- Sulfanyl moiety : This functional group often contributes to enzyme inhibition and other biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate enzyme activities or bind to receptors involved in various physiological pathways. For instance, compounds with similar structures have been shown to inhibit cholinesterases and exhibit antioxidant properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this one exhibit significant antimicrobial properties. For example, derivatives of thieno[3,2-d]pyrimidines have been reported to show moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating conditions like Alzheimer's disease. In vitro studies have demonstrated that related compounds can effectively inhibit AChE with IC50 values in the low micromolar range .
Antioxidant Activity
The antioxidant potential of thieno[3,2-d]pyrimidine derivatives has been documented. These compounds can scavenge free radicals and reduce oxidative stress in cellular systems .
Research Findings and Case Studies
Several studies have focused on the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives:
- Synthesis and Characterization : A study synthesized various thieno[3,2-d]pyrimidine derivatives and assessed their biological activity against AChE and bacterial strains. The results indicated that modifications in the phenyl substituents significantly impacted their inhibitory effects .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that halogenated phenyl groups enhance inhibitory potency against AChE while electron-donating groups tend to reduce activity .
- In Vivo Studies : Although most studies have focused on in vitro evaluations, preliminary in vivo studies suggest potential therapeutic applications in neurodegenerative diseases due to their ability to cross the blood-brain barrier .
Summary of Biological Activities
Q & A
Q. What synthetic routes are commonly employed for the preparation of thieno[3,2-d]pyrimidinone derivatives like this compound?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclocondensation of thiophene precursors with pyrimidine-forming reagents. For example, coupling reactions using sulfanyl-acetamide intermediates (e.g., via nucleophilic substitution at the pyrimidine sulfur site) are critical. Crystallographic data from related compounds suggest that substituent positioning (e.g., 4-chlorophenyl and 4-ethoxyphenyl groups) requires precise stoichiometric control to avoid byproducts . Purification often employs column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization from ethanol or DMSO.
Q. How can researchers confirm the molecular structure of this compound experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For instance, studies on analogous N-(4-chlorophenyl)acetamide derivatives resolved bond lengths (C–S: ~1.75–1.82 Å) and dihedral angles between aromatic rings, ensuring correct stereochemistry . Complementary techniques include:
- NMR : and NMR to verify substituent integration (e.g., ethoxy protons at δ ~1.3–1.5 ppm and aromatic protons at δ ~6.8–7.4 ppm).
- HRMS : To validate molecular weight (e.g., [M+H] with <2 ppm error).
Q. What analytical methods are recommended for purity assessment?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard, using a C18 column and acetonitrile/water mobile phase. Purity thresholds ≥95% are typical for research-grade material. Differential scanning calorimetry (DSC) can further assess crystallinity and thermal stability, with sharp melting points indicating high purity .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound?
Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways and transition states, identifying energetically favorable routes. For example, modeling sulfur nucleophilicity in the thieno-pyrimidine core can guide solvent selection (polar aprotic solvents like DMF enhance reactivity) . Molecular dynamics simulations (using tools like COMSOL) may also model crystallization kinetics to improve yield .
Q. How should researchers address contradictions in biological activity data for this compound?
Methodological Answer: Discrepancies in bioactivity (e.g., varying IC values in enzyme assays) often arise from assay conditions. Mitigation strategies include:
Q. What strategies resolve crystallographic disorder in the thieno-pyrimidine core during SC-XRD analysis?
Methodological Answer: Disorder in the fused ring system (common in heterocyclic compounds) can be addressed by:
Q. How can regioselectivity challenges during functionalization of the pyrimidine ring be overcome?
Methodological Answer: Directed ortho-metalation (DoM) using directing groups (e.g., methoxy or chloro substituents) enables selective C–H activation. For example, palladium-catalyzed C–S coupling at the 2-position of pyrimidine requires careful ligand selection (e.g., Xantphos enhances stability of intermediates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
